molecular formula C16H9F B154893 3-Fluorofluoranthene CAS No. 1691-66-3

3-Fluorofluoranthene

Cat. No. B154893
CAS RN: 1691-66-3
M. Wt: 220.24 g/mol
InChI Key: HRHXURLOJRZDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorofluoranthene is a chemical compound with the linear formula C16H9F . It has a molecular weight of 220.249 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Fluorofluoranthene is represented by the linear formula C16H9F . The exact mass of this compound is 220.068828 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Difluoromethoxy- and Difluorothiomethoxy Derivatives : 3-Fluorofluoranthene derivatives can be synthesized from fluoroform (CHF3), which is used as a difluorocarbene source. This process converts phenols and thiophenols to difluoromethoxy and difluorothiomethoxy derivatives at moderate temperatures and atmospheric pressure, using potassium hydroxide as a base (Thomoson & Dolbier, 2013).
  • Nucleophilic Trifluoromethylation : Fluoroform has been used for direct nucleophilic trifluoromethylation, transferring CF3 to various silicon, sulfur, and carbon centers. This process is significant in the development of CF3-bearing pharmaceutical and agrochemical structures (Prakash et al., 2012).

Applications in Pharmaceutical and Agrochemical Sciences

  • Trifluoromethylthiolation : The trifluoromethylthio group (CF3S-) is recognized for its importance in drug discovery due to high lipophilicity and strong electron-withdrawing properties, enhancing cell membrane permeability and chemical stability of drugs. Direct trifluoromethylthiolation methods have been developed for late-stage drug development (Shao et al., 2015).
  • Photoredox Catalysis in Organic Chemistry : Trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, derivable from 3-Fluorofluoranthene, are vital in pharmaceuticals and agrochemicals. Photoredox catalysis, a tool for radical reactions using visible-light-induced single-electron-transfer processes, has been employed for efficient and selective radical fluoromethylation of compounds (Koike & Akita, 2016).

Environmental and Material Sciences

  • Chemosensors for Detection of Ions and Explosives : Oligofluoranthene, synthesized from fluoranthene, shows strong cyan fluorescence emission and can be used as a chemosensor for the selective detection of Fe(III) ions and explosives like picric acid (Li et al., 2013).
  • Catalytic Hydrodefluorination of Fluorocarbons : Iron(II) fluoride complexes, derived from fluorine chemistry, have been used in catalytic applications like C-F bond activation and fluorocarbon functionalization, offering new methods for selectively fluorinated organic compounds (Vela et al., 2005).

properties

IUPAC Name

3-fluorofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHXURLOJRZDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288578
Record name 3-FLUOROFLUORANTHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorofluoranthene

CAS RN

1691-66-3
Record name NSC56687
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-FLUOROFLUORANTHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorofluoranthene
Reactant of Route 2
3-Fluorofluoranthene
Reactant of Route 3
3-Fluorofluoranthene
Reactant of Route 4
3-Fluorofluoranthene
Reactant of Route 5
3-Fluorofluoranthene
Reactant of Route 6
3-Fluorofluoranthene

Citations

For This Compound
26
Citations
BF Lutnaes, G Luthe, UAT Brinkman… - Magnetic …, 2005 - Wiley Online Library
Monofluorinated polycyclic aromatic hydrocarbons (F‐PAHs) have attracted much attention in analytical, environmental, toxicological and mechanistic studies because of their physico‐…
G Luthe, J Scharp, UAT Brinkman, C Gooijer - Analytica chimica acta, 2001 - Elsevier
… 1-fluoronaphthalene, 1-fluorophenanthrene, 3-fluorochrysene, 1-fluoropyrene, 2-fluorofluorene, 3-fluorofluoranthene and 9-flurobenzo[k]fluoranthene. Lamp-excited spectra were …
Number of citations: 10 www.sciencedirect.com
GM Luthe, F Ariese, UAT Brinkman - Organofluorines, 2002 - Springer
… compound on three separate cartridges (especially in the case of octyl material), the profiles found on each individual cartridge are very similar for fluoranthene and 3-fluorofluoranthene…
Number of citations: 12 link.springer.com
EH Charlesworth, AJ Dolenko - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
mp 256—258 was acetylated by heating it in acetic Page 1 96 CANADIAN JOURNAL OF CHEMISTRY. VOL. 45, 1967 crystalline products obtained. The compound with mp 256—258 …
Number of citations: 3 cdnsciencepub.com
G Luthe, J Broeders, UAT Brinkman - Journal of Chromatography A, 2001 - Elsevier
… and 5-fluoroacenaphthylene, 1 ng/μl of fluorene and 2-fluorofluorene, 0.7 ng/μl of phenanthrene and 1-fluorophenanthrene, 1.6 ng/μl of fluoranthene and 3-fluorofluoranthene, 1.7 ng/μl …
Number of citations: 13 www.sciencedirect.com
MJS Dewar, J Kelemen - The Journal of Chemical Physics, 1968 - pubs.aip.org
The procedures developed in previous papers of this series have been extended to aromatic fluorides, using 19 F NMR chemical shifts as a guide to the selection of parameters for …
Number of citations: 57 pubs.aip.org
PE Hansen, A Berg, HJ Jakobsen… - Organic Magnetic …, 1977 - Wiley Online Library
… 3-Fluorofluoranthene, 11. The analysis of the 13C spectrum of 11 is complex, as an unambiguous complete assignment of the I3C spectrum of fluoranthene has not been reached. In …
Number of citations: 41 onlinelibrary.wiley.com
DJ Sardella, E Boger - Magnetic resonance in chemistry, 1986 - Wiley Online Library
The 13 C NMR spectra of 7‐, 8‐, 9‐ and 10‐fluoro‐benzo[a]pyrenes have been recorded and the chemical shifts of all protonated (and fluorine‐substituted) carbons have been assigned…
KK Laali, M Tanaka, PE Hansen - The Journal of Organic …, 1998 - ACS Publications
… In contrast to these couplings, very small values were seen for 3 J(C-5,F) in 4-fluoroacenaphthenes and acenaphthylenes and a 3 J(C-4,F) in 3-fluorofluoranthene. The small couplings …
Number of citations: 14 pubs.acs.org
W Guo, TC Wong - Magnetic resonance in chemistry, 1986 - Wiley Online Library
The magnitudes and relative signs of 13 C– 19 F and 1 H– 19 F coupling constants in 6‐F‐indole, 5‐ and 6‐F‐tryptamine, 5‐F‐indole‐3‐carboxaldehyde, 2‐ and 4‐F‐biphenyl, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.